2,2',4,4',5-Pentabromodiphenyl ether

Catalog No.
S1527603
CAS No.
60348-60-9
M.F
C12H5Br5O
M. Wt
564.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',4,4',5-Pentabromodiphenyl ether

CAS Number

60348-60-9

Product Name

2,2',4,4',5-Pentabromodiphenyl ether

IUPAC Name

1,2,4-tribromo-5-(2,4-dibromophenoxy)benzene

Molecular Formula

C12H5Br5O

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C12H5Br5O/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5H

InChI Key

WHPVYXDFIXRKLN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br

Solubility

Insoluble (< 1mg/ml at 68.9° F) (NTP, 1992)
Methanol, 1g/100g; dioctylphthalate, >100g/100g; completely miscible in methylene chloride, toluene, freon 11, polyol, styrene, and methyl ethyl ketone
In water, 0.0133 mg/L (commercial product)
In water, 9.0X10-7 mg/L at 20 °C
9e-10 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 0.0013 (very poor)

Synonyms

2,2',3,4,4'-pentabromodiphenyl ether, 2,2',4,4',5-pentaBDE, 2,2',4,4',5-pentabromodiphenyl ether, 2,2',4,4',6-pentabromodiphenyl ether, DE 71, DE-71, PBDE, PBDE 100, PBDE 85, PBDE 99, pentabromodiphenyl ether, pentabromodiphenyl ether (mixed isomers)

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br

Historical Use in Research:

,2',4,4',5-Pentabromodiphenyl ether, also known as BDE-99, was previously a commonly used research chemical due to its presence in various consumer products containing polybrominated diphenyl ethers (PBDEs) as flame retardants. Researchers would use BDE-99 to investigate its potential effects on various biological systems, including:

  • Endocrine disruption: Studies explored the potential of BDE-99 to interfere with hormone function, particularly thyroid hormones, due to its structural similarity to thyroxine (T4) .
  • Neurotoxicity: Research examined the potential for BDE-99 to impact neurodevelopment and behavior, particularly in early life stages .
  • Developmental effects: Studies investigated potential developmental abnormalities associated with BDE-99 exposure, focusing on potential effects on offspring exposed during pregnancy and lactation .

Current Research Landscape:

  • Environmental fate and transport: Researchers continue to investigate the environmental behavior of BDE-99, including its persistence, degradation pathways, and potential for bioaccumulation in the food chain .
  • Legacy exposure and health effects: Studies are ongoing to assess the potential long-term health effects of historical BDE-99 exposure in humans and wildlife .

Physical Description

Pentabromodiphenyl oxide is an amber solid. (NTP, 1992)
Liquid
AMBER VISCOUS LIQUID.

Color/Form

White crystalline solid

XLogP3

6.9

Boiling Point

Decomposes at 200-300 °C (commercial)

Density

2.25-2.28
Relative density (water = 1): 2.25-2.28

LogP

7.32 (LogP)
log Kow = 6.84
6.84
6.57

Melting Point

-5 °C
-5°C
-7 - -3 °C

UNII

D3A2T91I1E

Mechanism of Action

... Zebrafish (Danio rerio) embryos were exposed to a low concentration (0, 1, 3, and 10 ug/L) of DE-71 from fertilization to 14 days thereafter. The whole-body content of thyroid hormone and transcription of genes in the hypothalamic-pituitary-thyroid (HPT) axis were analyzed. Exposure to up to 10 ug/L of DE-71 significantly reduced thyroxine (T4) levels and significantly up regulated the transcription of corticotrophin-releasing hormone (CRH) and thyroid-stimulating hormone (TSHbeta) genes in a concentration-dependent manner. The transcription of genes involved in the synthesis of TH proteins, sodium/iodide symporter (Slc5a5), and thyroglobulin (TG) and the transcription of marker genes associated with early thyroid development (Pax8 and Nkx2.1) were significantly up regulated upon DE-71 exposure. The expression of thyronine deiodinase (Deio1 and Deio2) mRNAs was also significantly up regulated, possibly as a compensatory response to the decreased T4 levels. However, DE-71 exposure resulted in the down regulation of transthyretin (TTR) gene transcription and did not affect the transcription of thyroid hormone receptors (TRs). Exposure to DE-71 significantly induced the transcription of the uridinediphosphate-glucuronosyltransferase (UGT1ab) gene. The results of /the/ study confirmed the reliability of the zebrafish larvae as models for assessment of the developmental toxicity of PBDEs and transcription of genes of the HPT axis can evaluate the potential mechanisms of thyroid disruption. /DE-71/

Vapor Pressure

3.10e-08 mmHg
3.50X10-7 mm Hg at 25 °C
Vapor pressure at 21 °C: negligible

Other CAS

60348-60-9
32534-81-9

Wikipedia

2,2',4,4',5-pentabromodiphenyl ether

Biological Half Life

89.13 Days
Male and female rats were given a single oral dose of 300 mg/kg Bromkal 70 in peanut oil. ... The half-lives of elimination of the pentaBDPE isomers ranged from 25-47 days in males and females respectively. ... /Bromkal 70/

Methods of Manufacturing

The commercial pentaBDE product is produced by the direct bromination of diphenyl ether using a Friedel-Crafts catalyst. The mixture is a viscous liquid or semi-solid at ambient temperature and is supplied drummed as either the pure product or blended with a phosphate ester additive.

General Manufacturing Information

Benzene, 1,1'-oxybis-, pentabromo deriv.: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
... /Hexabromodiphenyl ether/ is a component of ... pentabromodiphenyl ether (PeBDE) ... at concentrations ranging from 4 to 12%.

Storage Conditions

Store in an area without drain or sewer access. Separated from food and feedstuffs.

Interactions

... Recently, /it was/ reported that neonatal exposure to PBDEs causes developmental neurotoxic effects. In the present study, 10-day-old Naval Medical Research Institute male mice were given one single oral dose of PCB 52 (1.4 umol/kg bw) + PBDE 99 (1.4 umol), PCB 52 (1.4 umol or 14 umol), or PBDE 99 (1.4 umol or 14 umol). Controls received a vehicle (20% fat emulsion). Animals exposed to the combined dose of PCB 52 (1.4 umol) + PBDE 99 (1.4 umol) and the high dose of PCB 52 (14 umol) or PBDE 99 (14 umol) showed significantly impaired spontaneous motor behavior and habituation capability at the age of 4 and 6 months. The neurobehavioral defects were also seen to worsen with age in mice neonatally exposed to PCB 52 + PBDE 99. /PBDE 99/
... Neonatal coexposure to PBDE 99 (0.8 mg/kg body weight) and MeHg (0.4 or 4.0 mg/kg body weight) can exacerbate developmental neurotoxic effects. These effects are manifested as disrupted spontaneous behavior, reduced habituation, and impaired learning/memory abilities. This is seen in the low dose range, where the sole compounds do not give rise to developmental neurotoxic effects. The effects seen are more than just additive. Furthermore, a significant effect of interaction was seen on the cholinergic nicotinic receptors in the cerebral cortex and hippocampus. This suggests that a mechanism for the observed cognitive defects is via the cholinergic system. Furthermore, PBDE can interact with MeHg causing developmental neurotoxic effects... /PBDE 99/
10-day-old Naval Medical Research Institute male mice were given one single oral dose of PCB 52 (1.4 umol/kg body weight [bw]) + PBDE 99 (1.4 umol), PCB 52 (1.4 umol or 14 umol), or PBDE 99 (1.4 umol or 14 umol). Controls received a vehicle (20% fat emulsion). Animals exposed to the combined dose of PCB 52 (1.4 umol) + PBDE 99 (1.4 umol) and the high dose of PCB 52 (14 umol) or PBDE 99 (14 umol) showed significantly impaired spontaneous motor behavior and habituation capability at the age of 4 and 6 months. The neurobehavioral defects were also seen to worsen with age in mice neonatally exposed to PCB 52 + PBDE 99. /PBDE 99/

Dates

Modify: 2023-08-15

Explore Compound Types